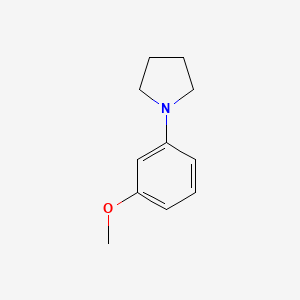

1-(3-Methoxyphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32040-07-6 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |

InChI Key |

SDWQEPLBCOZBFL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCCC2 |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Strategies for 1 3 Methoxyphenyl Pyrrolidine and Its Analogues

Established Reaction Pathways for Pyrrolidine (B122466) Core Formation with Aromatic Substitution

Traditional synthetic routes to substituted pyrrolidines, including those with an aromatic group like the methoxyphenyl moiety, often rely on well-established, step-wise procedures. These methods typically involve the initial formation of the pyrrolidine ring followed by or concurrent with the introduction of the desired aromatic substituent.

Ring-Closing Methodologies for Substituted Pyrrolidines

The formation of the pyrrolidine ring is a fundamental step in the synthesis of these compounds. Various ring-closing strategies have been developed to construct this five-membered heterocyclic core.

One prominent method is ring-closing metathesis (RCM) , a powerful tool for constructing functionalized heterocycles. thieme-connect.com For instance, 3-substituted pyrrolidines can be prepared from N-protected N-allyl-N-(2-bromoallyl)amine through a sequence involving iron-catalyzed cross-coupling, followed by RCM and subsequent hydrogenation of the resulting pyrroline. thieme-connect.com Another approach involves the radical cyclization of aza-5-hexenyl radicals, which almost exclusively favors the exo cyclization to form the pyrrolidine ring. diva-portal.org This method is valued for its high yields and tolerance of various functional groups. diva-portal.org

Additionally, intramolecular cyclization reactions, such as the hydroamination of carbon-carbon double bonds, provide a direct route to the pyrrolidine skeleton. osaka-u.ac.jp The stereochemistry of the resulting substituted pyrrolidine can be influenced by the reaction conditions and the nature of the substituents. rsc.org For example, a silica (B1680970) gel-catalyzed decarboxylative ring-closing reaction has been shown to be stereospecific, with the outcome dependent on the nitrogen substituent. rsc.org

A summary of selected ring-closing methodologies is presented in the table below.

| Methodology | Starting Material Example | Key Features | Reference |

| Ring-Closing Metathesis (RCM) | N-protected N-allyl-N-(2-bromoallyl)amine | Powerful for functionalized heterocycles. | thieme-connect.com |

| Radical Cyclization | Aza-5-hexenyl radicals | High rate of exo cyclization, high yields. | diva-portal.org |

| Intramolecular Hydroamination | Amine-tethered alkenes | Direct formation of the pyrrolidine ring. | osaka-u.ac.jp |

| Decarboxylative Ring-Closing | Substituted amino acids | Stereospecific, dependent on N-substituent. | rsc.org |

Introduction of the Methoxyphenyl Moiety in Pyrrolidine Synthesis

The introduction of the 3-methoxyphenyl (B12655295) group can be achieved at different stages of the synthesis. One common strategy involves the reaction of a pre-formed pyrrolidine derivative with a methoxyphenyl-containing reagent. For example, the synthesis of 1-(3-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol has been demonstrated. diva-portal.org

Alternatively, the methoxyphenyl group can be incorporated from the start of the synthetic sequence. For instance, the synthesis of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) serves as a precursor for various pyrrolidine derivatives. ekb.eg This starting material can then undergo further reactions to introduce additional functionality. ekb.eg Another example is the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione from 3-methoxyphenethylamine (B363911) and succinic anhydride. researchgate.net

Palladium-catalyzed reactions have also been employed to introduce aryl groups, including methoxyphenyl, onto the pyrrolidine ring. For example, the palladium-catalyzed hydroarylation of pyrrolines can furnish 3-aryl pyrrolidines. chemrxiv.org

The table below outlines some approaches for incorporating the methoxyphenyl group.

| Approach | Example Reaction | Reference |

| Reaction with pre-formed pyrrolidine | Synthesis of 1-(3-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol | diva-portal.org |

| Incorporation from starting material | Synthesis of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | ekb.eg |

| Incorporation from starting material | Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione | researchgate.net |

| Catalytic arylation | Palladium-catalyzed hydroarylation of pyrrolines | chemrxiv.org |

Advanced and Multicomponent Synthetic Approaches to Pyrrolidine Derivatives

In addition to traditional methods, advanced synthetic strategies, particularly those involving multicomponent reactions, have emerged as powerful tools for the efficient construction of complex pyrrolidine derivatives. These approaches offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity from simple starting materials.

One-Pot Multicomponent Cascade Reactions for Pyrrolidine Scaffolds

One-pot multicomponent reactions (MCRs) have gained significant attention for the synthesis of highly functionalized pyrrolidines. rasayanjournal.co.in These reactions allow for the formation of multiple bonds in a single synthetic operation, avoiding the need for isolation of intermediates.

A notable example is the three-component cascade reaction for the synthesis of functionalized pyrrolidines in water, a green solvent. rasayanjournal.co.in This method utilizes an inexpensive and recyclable phase-transfer catalyst, tetra-n-butylammonium bromide (TBAB), to mediate the reaction between a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde. rasayanjournal.co.in By adjusting the molar ratio of the reactants, either polysubstituted pyrrolidines or tetrahydropyrimidines can be obtained in good to moderate yields. rasayanjournal.co.in

Another approach involves the synthesis of spiropyrrolidine analogues through a one-pot, three-component reaction of N-substituted vinylindole/indazole, ninhydrin, and an amino acid like sarcosine (B1681465) or L-proline. beilstein-journals.org This reaction proceeds via a 1,3-dipolar cycloaddition to yield regio- and stereospecific products. beilstein-journals.org

The table below highlights key features of these multicomponent reactions.

| Reaction Type | Reactants | Key Features | Reference |

| Three-component cascade | Primary amine, acetylene dicarboxylate, formaldehyde | Water as a green solvent, TBAB catalyst. | rasayanjournal.co.in |

| Three-component cycloaddition | N-substituted vinylindole/indazole, ninhydrin, amino acid | One-pot synthesis of spiropyrrolidines. | beilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis, including Solid-Phase Techniques

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone for the synthesis of the pyrrolidine ring. wikipedia.org This reaction is highly versatile and allows for the regio- and stereoselective construction of a wide range of substituted pyrrolidines. wikipedia.orgrsc.org Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com

This methodology has been successfully adapted for solid-phase synthesis , which facilitates the purification process and allows for the creation of compound libraries. rsc.orgnih.gov In a solid-phase approach, one of the reactants is attached to a solid support, and the subsequent reactions are carried out. nih.gov After the final step, the desired pyrrolidine derivative is cleaved from the support. rsc.org For instance, the solid-phase synthesis of pyrrolidines has been achieved using an imino-Sakurai and palladium-catalyzed cyclization–cleavage strategy. rsc.org Silver(I)-mediated 1,3-dipolar azomethine ylide cycloaddition has also been employed for the synthesis of highly substituted pyrrolidines on a solid support. nih.gov

The table below summarizes different aspects of 1,3-dipolar cycloaddition in pyrrolidine synthesis.

| Technique | Key Features | Example Application | Reference |

| Solution-Phase | High versatility, regio- and stereoselectivity. | Synthesis of spiropyrrolidine heterocycles. | beilstein-journals.orgtandfonline.com |

| Solid-Phase | Simplified purification, library synthesis. | Cyclization-cleavage strategies. | rsc.orgnih.gov |

| Catalysis | Metal-catalyzed for enhanced control. | Ag(I)-mediated cycloaddition. | nih.gov |

Catalytic Methodologies for Functionalized Pyrrolidines, including Palladium-Catalyzed Hydroarylation

Catalytic methods play a crucial role in the modern synthesis of functionalized pyrrolidines, offering efficiency, selectivity, and broad substrate scope. researchgate.netchemrxiv.org Palladium catalysis, in particular, has been extensively utilized.

A significant advancement is the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netnih.gov This reaction allows for the formation of a carbon-carbon bond between the pyrrolidine ring and an aromatic group in a single step from readily available precursors. researchgate.netnih.gov The process has been shown to have a broad substrate scope, accommodating various aryl groups. chemrxiv.orgnih.gov

Another important palladium-catalyzed reaction is the carboamination of N-protected γ-aminoalkenes with aryl bromides or triflates. nih.gov This transformation constructs a C-N bond and a C-C bond simultaneously, generating up to two stereocenters. nih.gov The development of milder reaction conditions using weaker bases has expanded the functional group tolerance of this method. nih.gov

The table below provides an overview of these catalytic methodologies.

| Catalytic Method | Catalyst System | Transformation | Key Advantages | Reference |

| Hydroarylation | Palladium catalyst | Pyrroline to 3-aryl pyrrolidine | Direct arylation, broad scope. | chemrxiv.orgresearchgate.netnih.gov |

| Carboamination | Palladium catalyst | γ-aminoalkene to substituted pyrrolidine | Tandem cyclization and coupling, stereoselective. | nih.gov |

| Cross-Coupling/RCM | Iron and Ruthenium catalysts | Diallylamine to 3-substituted pyrrolidine | Combination of C-C bond formation and ring closure. | thieme-connect.com |

Chemo- and Regioselective Synthesis of Pyrrolidine Derivatives

Control over chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of bond formation) is paramount in the synthesis of complex molecules. A prominent strategy for achieving this in pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. nih.govmdpi.com

These reactions involve the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring. The reaction's chemoselectivity is notable as the cycloaddition typically proceeds at the C=C double bond, leaving other functional groups like carbonyls untouched. nih.gov The regioselectivity is governed by the electronic properties of the dipole and dipolarophile, where the nucleophilic carbon of the ylide preferentially attacks the more electrophilic carbon of the alkene. nih.gov

A powerful example is the three-component reaction between isatin (B1672199), an amino acid (such as sarcosine or proline), and a dipolarophile like 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. nih.govmdpi.com This method, often accelerated by microwave irradiation, chemoselectively and regioselectively produces complex spiro-pyrrolidine and spiro-pyrrolizine derivatives. nih.govmdpi.com Similarly, novel dispiro[benzothiophenone-indandione-pyrrolidine] derivatives can be synthesized through an organocatalyzed [3+2] cycloaddition, showcasing the versatility of this approach in creating structurally diverse pyrrolidines with high regioselectivity. mdpi.com

Another strategy involves the intramolecular cyclization of N-tethered alkyne-alkenols, mediated by catalysts like InCl₃, to produce vinylpyrrolidines with good regio- and stereoselectivity. acs.org Furthermore, catalyst-free, three-component domino reactions in aqueous media have been developed for the chemoselective synthesis of pyrimidinetrione-fused pyrrolidine derivatives, highlighting an environmentally conscious approach. rsc.org

Stereoselective Synthesis of Chiral 1-(3-Methoxyphenyl)pyrrolidine Derivatives

Many biologically active pyrrolidines are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is critical. rsc.org

Enantioselective Methodologies for Pyrrolidine Construction

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Catalytic asymmetric 1,3-dipolar cycloadditions are a cornerstone for the enantioselective synthesis of pyrrolidines. rsc.orgrsc.org This is often achieved by using a chiral catalyst, which can be either a transition metal complex or a small organic molecule (organocatalyst), to guide the reaction towards the desired stereoisomer. rsc.org

For instance, copper(I) complexes with chiral ligands like Ming-Phos have been used in the [3+2] cycloaddition of azomethine ylides with β-CF₃-β,β-disubstituted enones to produce pyrrolidines with high enantioselectivity. rsc.org The choice of ligand can even influence the diastereoselectivity, allowing for selective formation of either the endo or exo product. rsc.org Organocatalysts, such as squaramide derivatives, have also proven effective in catalyzing enantioselective [3+2] cycloadditions to create complex dispiro-pyrrolidine systems with high yields and enantiomeric excess (ee). mdpi.com

Another innovative approach is Singly Occupied Molecular Orbital (SOMO)-catalysis, which has been applied to the enantioselective (3+2) coupling of aldehydes and conjugated olefins. nih.gov This method proceeds through a radical-polar crossover mechanism to generate stereochemically complex pyrrolidines with high efficiency and enantiocontrol. nih.gov

The table below summarizes selected enantioselective methods for pyrrolidine synthesis.

| Method | Catalyst/Ligand | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Cu(I) / Chiral Phosphine Ligands (e.g., Ming-Phos) | Azomethine Ylides + Electron-Deficient Alkenes | High yields, high diastereo- and enantioselectivity. Ligand choice can control endo/exo selectivity. | rsc.org |

| Organocatalyzed [3+2] Cycloaddition | Chiral Squaramide | Benzothiophenone Imines + Arylidene-indandiones | Forms dispiro compounds with three stereocenters. High yields and ee, scalable. | mdpi.com |

| Organo-SOMO Catalysis | Chiral Amine + Oxidant | β-Amino Aldehydes + Conjugated Olefins | Formal (3+2) cycloaddition cascade. Access to complex pyrrolidines with excellent enantiocontrol. | nih.gov |

Diastereoselective Control in Pyrrolidine Ring Formation

When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. Diastereoselective reactions produce one diastereomer preferentially over others.

One effective strategy is substrate-controlled diastereoselectivity, where a chiral group already present in one of the starting materials directs the formation of new stereocenters. A notable example is the 1,3-dipolar cycloaddition of azomethine ylides to chiral dipolarophiles, such as those derived from sugars. This method can yield enantiomerically pure, highly substituted pyrrolidines with excellent diastereocontrol, where the stereochemistry of the final product is dictated by the chiral sugar auxiliary. acs.org

The use of chiral N-tert-butanesulfinyl groups in reactants has also emerged as a powerful tool for diastereoselective synthesis. For example, 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes, catalyzed by silver carbonate, produce densely substituted proline derivatives with up to four stereocenters in high diastereoselectivity. acs.org

Intramolecular reactions often exhibit high levels of diastereoselectivity due to the conformational constraints of the transition state. The copper(II)-promoted intramolecular carboamination of α-substituted γ-alkenyl sulfonamides, for instance, leads to the formation of 2,5-disubstituted pyrrolidines with a strong preference for the cis diastereomer (diastereomeric ratio >20:1). nih.gov Similarly, the reduction of highly substituted pyrrole (B145914) systems via heterogeneous catalytic hydrogenation can provide access to multisubstituted pyrrolidines with high diastereoselectivity. researchgate.net

The table below highlights various approaches for achieving diastereocontrol in pyrrolidine synthesis.

| Method | Key Reagents/Catalyst | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Substrate-Controlled 1,3-Dipolar Cycloaddition | - | Azomethine Ylides + Chiral Sugar-Derived Enones | Excellent diastereocontrol dictated by the chiral auxiliary. | acs.org |

| Auxiliary-Controlled 1,3-Dipolar Cycloaddition | Ag₂CO₃ | Azomethine Ylides + Chiral N-tert-Butanesulfinylazadienes | High diastereoselectivity in forming densely substituted pyrrolidines. | acs.org |

| Intramolecular Carboamination | Copper(II) Carboxylate | α-Substituted γ-Alkenyl Sulfonamides | High diastereoselectivity (>20:1) for cis-2,5-disubstituted pyrrolidines. | nih.gov |

| Reduction of Pyrroles | Heterogeneous Catalysts (e.g., Rh/Al₂O₃) | Highly Substituted Pyrroles | Access to multisubstituted pyrrolidines with high diastereomeric excess. | researchgate.net |

Mechanistic Insights and Reactivity Studies of 1 3 Methoxyphenyl Pyrrolidine

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Transformations

Understanding the intricate steps involved in the formation and modification of the pyrrolidine ring is a key area of chemical research. Various techniques are employed to shed light on these reaction pathways.

Kinetic studies are instrumental in determining the sequence of events in a chemical reaction and identifying the slowest, or rate-determining, step. In the context of pyrrolidine synthesis, kinetic analysis has provided significant insights into catalytic processes. For instance, in certain peptide-catalyzed reactions, it was revealed that the rate-limiting steps are not the initial enamine formation, but rather the reaction of the enamine with an electrophile and the subsequent hydrolysis of the resulting imine. mdpi.com This understanding allows for the optimization of catalyst loading and reaction conditions. mdpi.com

Spectroscopic and kinetic studies on the formation of enamines from aldehydes with α-stereocenters and pyrrolidine-based catalysts have shown "kinetic stereospecificity." manchester.ac.ukresearchgate.net This means that each enantiomer of the aldehyde preferentially forms a specific enamine stereoisomer before reaching thermodynamic equilibrium. manchester.ac.ukresearchgate.net The enantioselectivity of the final product is dependent on the extent to which these E and Z enamines have equilibrated before reacting with an electrophile. manchester.ac.ukresearchgate.net

Computational studies, such as Density Functional Theory (DFT), often complement experimental kinetic data. For example, in the vanadium-promoted synthesis of pyrrolidine derivatives from enamides, DFT calculations indicated that the hydrogen atom transfer (HAT) to the enamide is the rate-determining step. acs.org Similarly, in the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations identified the release of N₂ from a 1,1-diazene intermediate as the rate-determining step. acs.org

| Reaction Type | Key Kinetic Insight | Implication |

| Peptide-catalyzed reactions | Rate-limiting steps are the reaction of enamine with the electrophile and hydrolysis of the resulting imine. mdpi.com | Allows for optimization of catalyst loading. mdpi.com |

| Enamine formation with α-stereocenter aldehydes | "Kinetic stereospecificity" observed, with initial formation of specific enamine stereoisomers. manchester.ac.ukresearchgate.net | Product enantioselectivity depends on enamine equilibration. manchester.ac.ukresearchgate.net |

| Vanadium-promoted pyrrolidine synthesis | Hydrogen atom transfer (HAT) to the enamide is the rate-determining step. acs.org | Provides a focus for catalyst and reaction design. |

| Cyclobutane synthesis from pyrrolidines | Release of N₂ from a 1,1-diazene intermediate is the rate-determining step. acs.org | Explains the formation of the stereoretentive product. acs.org |

Isotopic labeling is a powerful tool for tracing the path of atoms and bonds throughout a chemical reaction, thereby elucidating the reaction mechanism. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15), chemists can follow the labeled atom's journey.

In the study of pyrrolidine chemistry, deuterium labeling is frequently employed. For instance, Pyrrolidine-2,2,5,5-d4, a deuterated form of pyrrolidine, is used in NMR spectroscopy and other analytical techniques to study reaction mechanisms and molecular interactions due to the distinct spectral properties of deuterium. cymitquimica.com The presence of deuterium can also alter reaction kinetics, particularly in processes involving hydrogen transfer, providing further mechanistic information. scbt.com The use of deuterated substrates in mechanistic studies of a tandem Mannich/cyclization reaction to form trans-2,3-disubstituted pyrrolidines helped to ascertain the nature of the ring-opening/ring-closing mechanism. acs.org

Nitrogen-15 isotopic labeling is another valuable technique, especially for studying the reactivity of nitrogen-containing heterocyclic compounds like pyrrolidines. researchgate.net It enhances the utility of NMR spectroscopy for determining molecular structures and understanding reaction rearrangements in solution. researchgate.net For example, 15N labeling was used to study the reactivity of bis-lactams and their transannular rearrangement to form pyrrolidine-2,4-diones. researchgate.net

Electrochemical protocols for hydrogen isotope exchange (HIE) at α-C(sp³)-H amine sites in compounds like pyrrolidines have also been developed. researchgate.net By analyzing the distribution of deuterium incorporation, researchers can gain insights into the reaction mechanism, such as whether it is limited by hydrogen atom transfer (HAT) or by overoxidation of radical intermediates. researchgate.net

| Isotope | Application in Pyrrolidine Chemistry | Information Gained |

| Deuterium (D) | Used in NMR spectroscopy to study reaction mechanisms. cymitquimica.com | Traces the fate of hydrogen atoms, elucidates ring-opening/closing mechanisms. acs.org |

| Nitrogen-15 (¹⁵N) | Employed in NMR studies of nitrogen-containing heterocycles. researchgate.net | Provides information on molecular structure and reaction rearrangements. researchgate.net |

| Deuterium (D) | Used in electrochemical hydrogen isotope exchange (HIE) studies. researchgate.net | Reveals limitations in the reaction mechanism, such as slow HAT or overoxidation. researchgate.net |

The direct observation and characterization of transient reactive intermediates are crucial for confirming proposed reaction mechanisms. In many pyrrolidine-forming reactions, species such as enamines, iminium ions, and azomethine ylides play a pivotal role.

Enamines and iminium ions are key intermediates in many organocatalytic reactions involving pyrrolidine-based catalysts. manchester.ac.ukethz.ch The application of NMR spectroscopy has been instrumental in their detection and quantitative monitoring. manchester.ac.uk The structure of these intermediates, including their stereochemistry, significantly influences the outcome of the reaction. ethz.ch For example, the large diarylmethanol-ether substituent in certain catalysts is believed to enforce a specific conformation and configuration in the enamine and iminium ion intermediates, thereby directing the approach of reactants and controlling stereoselectivity. ethz.ch

Azomethine ylides are another important class of intermediates, particularly in [3+2] cycloaddition reactions for the synthesis of pyrrolidines. acs.orgtandfonline.com These 1,3-dipoles can be generated through various methods, including the ring-opening of aziridines or the reductive manipulation of amides and lactams. acs.orguzh.ch Mechanistic studies have clarified that in some cases, these cycloadditions proceed via a stepwise mechanism involving zwitterionic intermediates rather than a concerted pathway. uzh.ch

In a photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives, 2-silyl-1,2-dihydropyridine and vinylazomethine ylide have been identified as key intermediates. osaka-u.ac.jpnih.govresearchgate.net The interconversion between these intermediates can be triggered by photochemical or thermal means. osaka-u.ac.jpnih.govresearchgate.net Similarly, in the synthesis of cyclobutanes from pyrrolidines, a 1,4-biradical has been proposed as a hypothetical intermediate formed after the extrusion of dinitrogen. rsc.org

| Reactive Intermediate | Role in Pyrrolidine Chemistry | Method of Characterization/Identification |

| Enamines/Iminium Ions | Key intermediates in organocatalytic reactions. manchester.ac.ukethz.ch | NMR spectroscopy. manchester.ac.uk |

| Azomethine Ylides | 1,3-dipoles in [3+2] cycloaddition reactions. acs.orgtandfonline.com | Inferred from reaction products and mechanistic studies. acs.orguzh.ch |

| 2-Silyl-1,2-dihydropyridine/Vinylazomethine Ylide | Intermediates in photo-promoted ring contraction of pyridines. osaka-u.ac.jpnih.govresearchgate.net | Mechanistic elucidation and computational studies. osaka-u.ac.jp |

| 1,4-Biradical | Hypothetical intermediate in the synthesis of cyclobutanes from pyrrolidines. rsc.org | Proposed based on reaction mechanism. rsc.org |

Transformations of the Pyrrolidine Ring and Methoxyphenyl Substituent

The pyrrolidine ring and its substituents, such as the methoxyphenyl group, can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's chemical properties and the introduction of new functionalities. The methoxyphenyl and pyrrolidine moieties of 1-(3-methoxyphenyl)pyrrolidine and its derivatives offer several sites for such modifications.

The methoxy (B1213986) group on the phenyl ring is susceptible to cleavage, typically with strong acids like hydrobromic acid or Lewis acids such as boron tribromide, to yield the corresponding phenol. This transformation is a common strategy to unmask a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

The pyrrolidine ring itself can be subject to various transformations. For instance, N-arylsuccinimide derivatives of pyrrolidine can be prepared and subsequently undergo reactions at the succinimide (B58015) ring. nih.gov The nitrogen atom of the pyrrolidine ring can also be involved in reactions. For example, the synthesis of the antihistamine drug Metdilazine involves the reduction of a nitrone to a pyrrolidine, followed by N-methylation. mdpi.com

In more complex derivatives, other functional groups attached to the pyrrolidine scaffold can be interconverted. For example, a ketone group can be reduced to an alcohol, which can then be converted to a good leaving group (like a tosylate or halide) for nucleophilic substitution reactions. vanderbilt.eduscribd.com Amide and ester functionalities are also common handles for transformations. Amides can be dehydrated to nitriles, while esters can be reduced to alcohols or converted to amides. vanderbilt.eduscribd.com The Arndt-Eistert reaction provides a method for one-carbon homologation of carboxylic acids, which can be derived from the hydrolysis of ester or nitrile groups. vanderbilt.edu

Skeletal rearrangements that alter the size of the pyrrolidine ring are powerful methods for accessing different classes of cyclic compounds.

Ring contraction of piperidine (B6355638) derivatives can lead to the formation of pyrrolidines. For instance, the oxidative ring contraction of N-substituted piperidines can yield pyrrolidine-2-carbaldehydes as intermediates, which can then be further transformed into pyrrolidin-2-ones. rsc.org This process involves a domino reaction sequence including oxidation, decarboxylation, and ipso-oxidation. rsc.org Another approach involves the nitrogen deletion of a cyclic secondary amine like pyrrolidine to form a cyclobutane, a smaller carbocycle. rsc.org This transformation proceeds through a 1,1-diazene intermediate and a hypothetical 1,4-diradical, which then undergoes intramolecular radical coupling. acs.orgrsc.org

Conversely, ring expansion reactions can also occur. While less common for pyrrolidines themselves, related five-membered rings can undergo expansion. For example, the synthesis of pyrrolidin-2-ones has been achieved through the ring expansion of β-lactams. rsc.org

A notable example of a reaction that can be considered a skeletal editing strategy is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This reaction proceeds via a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for various functionalized pyrrolidines. osaka-u.ac.jp The synthetic utility of these products is demonstrated by further transformations such as hydrogenation of the enamine moiety or reductive ring-opening of the cyclopropane (B1198618) moiety to yield substituted pyrrolidines. osaka-u.ac.jp

Computational Chemistry and Theoretical Investigations of 1 3 Methoxyphenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Methoxyphenyl)pyrrolidine, such as its electronic structure and preferred molecular arrangements. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of chemical reactions involving pyrrolidine (B122466) derivatives. acs.org By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. For a compound like this compound, DFT studies can predict the most likely sites for electrophilic or nucleophilic attack, the stereoselectivity of reactions, and the influence of the methoxy (B1213986) group on reactivity. For instance, DFT calculations on related N-arylpyrrolidines have been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines, revealing that the reaction proceeds through a 1,4-biradical intermediate. acs.orgsmu.edu The rate-determining step in such transformations is often the cleavage of C-N bonds to release N2, a process whose energetics can be accurately modeled by DFT. acs.orgsmu.edu

A hypothetical DFT study on the N-arylation of pyrrolidine to form this compound could, for example, investigate the transition state energies for different coupling partners and catalysts, providing insights into the optimal reaction conditions. Such studies often employ popular functionals like B3LYP with appropriate basis sets to achieve a balance between computational cost and accuracy. sciforum.net

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Involving this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 25.4 | Energy barrier for the rate-determining step. |

| Reaction Energy (ΔEr) | -15.2 | Overall energy change from reactants to products. |

| Transition State Geometry | C-N bond length: 2.1 Å | Key geometric features of the highest energy point on the reaction coordinate. |

This table is illustrative and presents hypothetical data that would be obtained from a DFT study.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine ring, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, indicating its potential to accept electrons in reactions with nucleophiles. The methoxy group, being an electron-donating group, would raise the HOMO energy level, thereby increasing the compound's nucleophilicity compared to unsubstituted N-phenylpyrrolidine.

Computational studies on similar arylpyrrolidine derivatives have shown that the HOMO-LUMO gap can be effectively used to predict reactivity trends. vulcanchem.com For example, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Phenylpyrrolidine | -5.8 | -0.5 | 5.3 |

| This compound | -5.6 | -0.4 | 5.2 |

| 1-(4-Nitrophenyl)pyrrolidine | -6.2 | -1.5 | 4.7 |

This table contains illustrative values based on general chemical principles and data from related compounds.

Molecular Modeling and Simulation Approaches for Conformational Analysis

Molecular modeling and simulation techniques are invaluable for exploring the conformational landscape of flexible molecules like this compound. These methods can identify low-energy conformations and the barriers to their interconversion, which are critical for understanding receptor binding and other intermolecular interactions.

Computational studies on related N-arylpyrrolidines have shown that the barrier to rotation around the N-C(aryl) bond can be significant, leading to distinct, stable conformers. The methoxy group in the meta position is expected to have a smaller steric influence on this rotational barrier compared to an ortho-substituent. Molecular mechanics or DFT calculations can be used to generate a torsional profile, which plots the energy of the molecule as a function of this dihedral angle, revealing the most stable rotational conformers.

While a crystal structure for this compound itself is not publicly available, analysis of related compounds provides insight into the likely intermolecular interactions. For instance, the crystal structure of 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione reveals the formation of hydrogen-bonded chains through C-H···O interactions. researchgate.net In the crystal lattice of this compound, similar weak hydrogen bonds involving the methoxy group and the pyrrolidine ring protons are expected to play a significant role in stabilizing the crystal packing.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to be a prominent feature of the solid-state structure. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Investigations for Pyrrolidine Derivatives

QSPR and QSAR are computational techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their physical properties or biological activities, respectively. nih.govnih.gov These models are powerful tools for predicting the properties of new compounds without the need for experimental synthesis and testing.

For a class of compounds like arylpyrrolidines, a QSAR study might correlate descriptors such as lipophilicity (logP), electronic parameters (like Hammett constants or calculated atomic charges), and steric parameters with a specific biological activity, such as receptor binding affinity. researchgate.net For example, QSAR studies on pyrrolidine-based inhibitors have successfully identified key structural features that enhance their potency. researchgate.net The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined activities.

Similarly, QSPR models can be developed to predict physical properties like boiling point, solubility, or retention time in chromatography. researchgate.net These models are built using a variety of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Pyrrolidine Derivatives

| Descriptor Type | Examples | Information Encoded |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric | Molecular volume, Surface area, Sterimol parameters | Size and shape of the molecule |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity |

This table provides examples of descriptors that would be relevant for building QSPR/QSAR models for this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Methoxyphenyl Pyrrolidine and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-(3-Methoxyphenyl)pyrrolidine and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H and ¹³C NMR spectroscopy are fundamental in assigning the specific chemical environments of hydrogen and carbon atoms within the molecule.

For This compound , the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic protons appear as multiplets in the downfield region, while the pyrrolidine and methoxy (B1213986) group protons are observed in the upfield region. For instance, in a derivative, 3-(3-methoxyphenyl)pyrrolidine-2,5-dione, the methoxy protons appear as a singlet at 3.82 ppm, and the aromatic protons are observed as multiplets between 6.73 and 7.32 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. In an analogue, 1-(3-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, the carbon of the methoxy group resonates around 55.6 ppm, while the aromatic carbons show signals in the 112-160 ppm range. diva-portal.org The chemical shifts are sensitive to the electronic environment, providing clues about substituent effects.

Detailed analysis of ¹H and ¹³C NMR data for various analogues reveals trends in chemical shifts. For example, in a series of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitriles, the chemical shifts of the pyrrolidine ring protons and carbons are influenced by the nature of the substituent on the phenyl ring. derpharmachemica.com

Below is an interactive table summarizing representative ¹H and ¹³C NMR data for analogues of this compound.

| Compound Name | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 3-((1-(3-Methoxyphenyl)pyrrolidin-3-yl)methyl)-1-methyl-1H-pyrrole-2,5-dione | CDCl₃ | 6.97 (d, J = 7.9 Hz, 1H), 6.10 (d, J = 7.8 Hz, 1H), 6.04 (s, 1H), 3.86 – 3.76 (m, 1H), 3.72 (s, 3H), 3.28 – 3.26 (m, 4H), 3.05 (s, 3H), 3.09 – 2.98 (m, 1H), 2.71 (d, J = 18.0, Hz, 1H), 2.01 – 1.99 (m, 4H) | 179.62, 177.41, 157.78, 149.20, 131.06, 112.45, 103.78, 95.36, 55.23, 47.70, 43.36, 36.77, 25.43, 24.85 |

| 1-Benzyl-3-(3-methoxyphenyl)pyrrolidine-2,5-dione | CDCl₃ | Not fully specified, but includes aromatic and aliphatic protons. | 13.1, 34.0, 37.2, 45.3, 56.1, 71.3, 112.2, 113.4, 120.1, 127.4, 128.0, 128.6, 129.5, 136.8, 148.6, 149.5, 176.1, 177.7 |

| 1-(3-Methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione | DMSO-d₆ | 2.57 (dd, J=19.55, 3.47 Hz, 1 H), 3.67 (s, 1 H), 3.69 (s, 3 H), 5.65. (dd, J=7.57, 3.47 Hz, 1 H), 5.78 (d, J=2.21 Hz, 1 H), 5.88 (d, J=2.52 Hz, 1 H), 6.83 (br d, J=8.83 Hz, 1 H),. 6.88 (d, J=8.83 Hz, 2 H), 7.16 - 7.23 (m, 2 H), 7.27 (q, J=7.25 Hz, 3 H), 7.35 (br d, J=7.57 Hz, 2 H), 7.41. (d, J=9.14 Hz, 3 H), 9.96 - 10.05 (m, 1 H) | 41.58, 55.58, 55.66, 57.17, 60.98, 112.99, 114.29, 114.34, 123.73, 124.94, 127.30, 127.44, 128.21, 128.39, 129.16, 129.27, 130.48, 130.87, 138.14, 140.69, 146.69, 156.54, 157.85, 159.41, 166.12, 198.87 |

To establish the precise connectivity of atoms and the stereochemistry of these molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton, including the connection of the methoxyphenyl ring to the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the pyrrolidine ring and its substituents.

For instance, in the structural elucidation of spiro[pyrrolidine-2,3′-oxindoles], 2D NMR experiments like COSY, NOESY, HMBC, and HSQC were instrumental in establishing the stereochemical correlation between protons. rsc.org Similarly, for novel spiropyrrolidine heterocyclic hybrids, HMBC correlations confirmed the assignment of key protons by showing their coupling to specific carbon atoms. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. This is achieved by measuring the mass-to-charge ratio (m/z) with very high accuracy.

For a derivative of this compound, 3-((1-(3-methoxyphenyl)pyrrolidin-3-yl)methyl)-1-methyl-1H-pyrrole-2,5-dione, the calculated exact mass for the protonated molecule [M+H]⁺ was 289.1552, and the experimentally found mass was 289.1549, confirming the molecular formula C₁₆H₂₁N₂O₃. rsc.org

In addition to molecular formula determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its substructures. For example, the fragmentation of arylcyclohexylamines, a class of compounds related to phencyclidine, has been studied to differentiate between isomers. researchgate.net The analysis of fragmentation patterns is also crucial in identifying metabolites of these compounds in biological samples. frontiersin.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at characteristic frequencies.

For this compound and its analogues, key IR absorption bands include:

C-O stretching of the methoxy group, typically observed around 1250 cm⁻¹.

C=O stretching in dione (B5365651) derivatives, which gives a strong absorption band around 1700 cm⁻¹.

Aromatic C=C stretching vibrations.

Aliphatic C-H stretching from the pyrrolidine ring.

C-N stretching of the tertiary amine.

In a study of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitriles, the IR spectra showed characteristic peaks for >CH₂ stretching at ~2900 cm⁻¹, >C=O stretching at ~1725 cm⁻¹, and C-N stretching at ~1200 cm⁻¹. derpharmachemica.com

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For example, the crystal structure of 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione revealed that the pyrrolidine ring makes a dihedral angle of 4.69 (9)° with the 3-methoxyphenyl (B12655295) ring. iucr.orgresearchgate.net In the crystal, molecules are linked by C-H···O hydrogen bonds to form a three-dimensional network. researchgate.net

In another analogue, (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one, the dihedral angle between the 4-hydroxy-3-methoxyphenyl ring and the pyrrolidine ring was found to be 17.4 (1)°. iucr.org Such data is invaluable for understanding intermolecular interactions and for computational modeling studies.

The table below presents crystallographic data for some analogues of this compound.

| Compound Name | Crystal System | Space Group | Key Dihedral Angle(s) |

| 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione | Monoclinic | Cc | Pyrrolidine ring to 3-methoxyphenyl ring: 4.69 (9)° |

| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Monoclinic | P2₁/c | Dihydrofuran-2,5-dione ring to benzene (B151609) ring: 55.88 (8)° |

| (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one | Monoclinic | P2₁/c | 4-Hydroxy-3-methoxyphenyl ring to pyrrolidine ring: 17.4 (1)° |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3 Methoxyphenyl Pyrrolidine Derivatives

Design Considerations for Modulating Chemical Reactivity and Molecular Interactions

Influence of Substituent Position and Electronic Effects on the Methoxyphenyl Moiety

The position and electronic nature of substituents on the methoxyphenyl ring play a pivotal role in dictating the chemical reactivity of 1-(3-methoxyphenyl)pyrrolidine derivatives. The methoxy (B1213986) group at the meta-position influences the electron density of the aromatic ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack.

Research on related methoxyphenyl-containing compounds demonstrates the significance of substituent placement. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that the position of the 3-methoxyphenyl (B12655295) group significantly impacts their cytotoxic activity. mdpi.com Compounds with this moiety at position 5 were found to be more active than those with the same substituent at position 2. mdpi.com Similarly, in the study of thiosemicarbazide (B42300) derivatives, the position of the 3-methoxyphenyl substituent was a key determinant of antibacterial activity. mdpi.com

A summary of how substituent position on a phenyl ring can influence reactivity in related chemical reactions is provided in the table below.

| Substituent Position | Influence on Reactivity in Electrophilic Aromatic Substitution |

| ortho | Can sterically hinder the reaction site. Electron-donating groups can activate the ring. |

| meta | Electron-donating groups direct incoming electrophiles to the ortho and para positions. acs.org |

| para | Less steric hindrance compared to the ortho position. Electron-donating groups strongly activate this position. |

Impact of Pyrrolidine (B122466) Ring Substitution Patterns on Molecular Behavior and Recognition

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold in medicinal chemistry due to its three-dimensional nature and the presence of stereocenters. nih.govresearchgate.net Substitutions on the pyrrolidine ring of this compound derivatives can profoundly affect their molecular behavior and recognition by biological targets. nih.govresearchgate.net

The nitrogen atom of the pyrrolidine ring provides a key site for substitution, and its basicity can be modulated by the nature of the substituents. nih.gov The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater exploration of three-dimensional space, which is critical for ligand-target interactions. researchgate.net

The spatial orientation of substituents on the pyrrolidine ring is a significant factor. Different stereoisomers of a molecule can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. nih.govresearchgate.net For example, in a series of pyrrolidine derivatives, the stereochemistry at specific positions was found to be crucial for their inhibitory activity against certain enzymes. nih.gov

Furthermore, the introduction of various functional groups at different positions on the pyrrolidine ring can lead to new interactions with target molecules, such as hydrogen bonding, hydrophobic interactions, or ionic interactions. These interactions are fundamental to the molecular recognition process and can be fine-tuned through rational design of substitution patterns. The chemical flexibility of the pyrrolidine nucleus allows for the generation of a wide array of structural variations, which can significantly impact therapeutic effectiveness. researchgate.net

The following table illustrates the potential impact of substitutions at different positions of the pyrrolidine ring.

| Pyrrolidine Ring Position | Potential Impact of Substitution |

| N-1 | Modulates basicity and allows for the introduction of large substituents to explore different binding pockets. nih.gov |

| C-2 | Can influence the basicity of the nitrogen atom. nih.gov |

| C-3 | Substituents can be directed towards specific regions of a binding site. Stereochemistry is often critical. |

| C-4 | Affects the puckering of the ring and the spatial orientation of other substituents. nih.gov |

In Silico Methodologies for Exploring Structure-Activity Relationships and Molecular Recognition

Computational, or in silico, methods have become indispensable tools in modern drug discovery and chemical research. These techniques allow for the exploration of structure-activity relationships (SAR) and molecular recognition processes at a molecular level, providing insights that can guide the design and synthesis of new compounds.

Molecular Docking Simulations for Ligand-Target Interactions in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govajchem-a.com This method is widely used to understand the interactions between small molecules, such as this compound derivatives, and their biological targets.

By simulating the binding process, molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on pyrrolidine derivatives have revealed crucial interactions with specific amino acid residues within the active site of enzymes, explaining their inhibitory activity. nih.govrsc.org These simulations can provide a rationale for the observed SAR and guide the design of new derivatives with improved affinity and selectivity.

The results of molecular docking are often expressed as a docking score, which estimates the binding affinity. ajchem-a.com This information can be used to rank a series of compounds and prioritize them for synthesis and biological testing.

Pharmacophore Modeling and Virtual Screening for Chemical Activity Profiling

Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. ceu.es A pharmacophore model represents the key features of a ligand, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are necessary for binding to a specific target.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features. nih.gov This approach allows for the rapid and cost-effective identification of potential hit compounds with novel chemical scaffolds. For example, pharmacophore models have been successfully used to discover new inhibitors for various protein targets. ceu.es

Virtual screening, often in conjunction with molecular docking, can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery process. nih.gov

Advanced Applications of 1 3 Methoxyphenyl Pyrrolidine in Organic Synthesis and Chemical Sciences

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The pyrrolidine (B122466) ring is central to asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. irb.hr Although 1-(3-Methoxyphenyl)pyrrolidine itself is achiral, it serves as a foundational scaffold for creating chiral derivatives that can act as powerful building blocks. The synthesis of enantiomerically pure compounds is critical in pharmaceuticals, where different enantiomers can have vastly different biological effects. nih.gov

Chiral pyrrolidine derivatives are synthesized through various methods, including asymmetric intramolecular Michael reactions, to produce versatile building blocks for alkaloid synthesis. rsc.org These building blocks, possessing defined stereochemistry, can then be incorporated into larger molecules, transferring their chirality to the final product. The development of efficient methods for creating diverse, structurally complex pyrrolidine derivatives is a significant goal in organic chemistry. nih.gov

Key Research Findings:

Asymmetric Cycloadditions: The transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful methods for the stereocontrolled synthesis of enantioenriched pyrrolidines. nih.gov This method allows for the creation of multiple stereocenters in a single, efficient step.

Organocatalysis Precursors: Chiral pyrrolidines are precursors to widely used organocatalysts, such as proline and its derivatives. These catalysts are instrumental in promoting reactions like asymmetric aldol (B89426) and Michael reactions. mdpi.com

Natural Product Synthesis: Optically active nitrones derived from carbohydrates can be used to create polyalkoxy hydroxylamines, which serve as key intermediates in the synthesis of natural products containing the pyrrolidine motif. mdpi.com

The table below illustrates representative examples of how substituted pyrrolidine scaffolds are used as chiral building blocks in asymmetric synthesis.

| Chiral Pyrrolidine Precursor | Synthetic Method | Target Molecule/Class | Stereochemical Outcome |

| Ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate | Asymmetric Intramolecular Michael Reaction | (4-acetyl-1-benzylpyrrolidin-3-yl)acetate | Up to 60% enantiomeric excess (ee) |

| Azomethine Ylides + Fluorostyrenes | Copper(I)-Catalysed 1,3-Dipolar Cycloaddition | Bioactive Fluoropyrrolidines | High yield and stereoselectivity |

| Optically active phenyldihydrofuran + N-tosyl imino ester | Asymmetric Multi-component Reaction | Highly substituted pyrrolidines | High diastereoselectivity |

Role as Intermediates in the Synthesis of Complex Organic Molecules

The pyrrolidine scaffold is a recurring motif in a multitude of biologically active natural products and pharmaceutical drugs. acs.org Consequently, functionalized pyrrolidines like this compound are valuable intermediates for accessing these complex molecular targets. Multicomponent reactions (MCRs) are often employed to rapidly build molecular complexity around the pyrrolidine core, accelerating the drug discovery process. nih.gov

The synthesis of highly substituted pyrrolidines in a single operation is a testament to the efficiency of modern synthetic methods. nih.gov For instance, research into compounds targeting the CXCR4 receptor, which is relevant in medicinal chemistry, involved the synthesis of pyrrolidine derivatives from precursors like (R)-1-(4-methoxyphenyl)ethan-1-amine. nih.gov Similarly, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine have been synthesized and evaluated for anticancer properties, demonstrating the therapeutic potential of this structural class. mdpi.com

Detailed Research Applications:

Spirocyclic Alkaloids: The spirooxindole core, often fused with a pyrrolidine ring, is a privileged system found in many bioactive alkaloids. mdpi.com One-pot, three-component 1,3-dipolar cycloaddition reactions are a green and efficient method for synthesizing these complex dispirooxindolo-pyrrolidines. mdpi.com

Anticancer Agents: The 3,4,5-trimethoxyphenyl moiety, related to the 3-methoxyphenyl (B12655295) group, is a known pharmacophore in many biologically active substances. When incorporated into a pyrrolidone (an oxidized form of pyrrolidine) structure, it has served as the basis for promising anticancer agents. mdpi.com

Drug Discovery Platforms: The inherent conformational flexibility of the pyrrolidine ring allows it to be used as a versatile scaffold in drug design. By adding substituents, chemists can lock the ring into specific shapes (puckering) to optimize binding to biological targets and enhance pharmacological efficacy. nih.gov

The following table presents examples of complex molecules synthesized using pyrrolidine-based intermediates.

| Pyrrolidine Intermediate Type | Reaction Type | Resulting Complex Molecule | Biological Relevance |

| Azomethine ylide (from isatin (B1672199) and L-phenylalanine) | 1,3-Dipolar Cycloaddition | Dispirooxindolo-pyrrolidine | Core of many bioactive alkaloids |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | Heterocyclic ring formation | Oxadiazole and Triazole derivatives | Anticancer activity (A549 human lung adenocarcinoma) |

| Pyridin-2-yl-4-oxobutanal + Chiral amine | Multi-step synthesis | Substituted Pyrrolidines | CXCR4 receptor binding |

Development of Novel Catalytic Systems or Ligands Incorporating the Pyrrolidine Scaffold

Beyond being a passive structural component, the pyrrolidine scaffold is an active participant in catalysis. The nitrogen atom within the ring can coordinate to metal centers, making pyrrolidine derivatives excellent ligands for transition-metal catalysts. Furthermore, chiral pyrrolidines are the foundation for some of the most successful classes of organocatalysts (metal-free catalysts). mdpi.com

The development of hybrid materials incorporating pyrrolidine units represents a frontier in catalysis. For example, chiral hybrid materials have been prepared using pyrrolidine building blocks to create non-ordered mesoporous structures. These materials have proven effective as heterogeneous catalysts in asymmetric Michael additions, offering high stereocontrol and the advantage of being easily separated from the reaction mixture. nih.gov

Research Highlights in Catalysis:

Heterogeneous Catalysis: A bis-silylated pyrrolidine precursor was used in a sol-gel process to create a chiral hybrid material named HybPyr. This material, containing pyrrolidine units within its framework, successfully catalyzed asymmetric reactions. nih.gov

Organocatalysis: Pyrrolidine-based organocatalysts, particularly those derived from proline, are a major focus of research. Modifications to the pyrrolidine ring, such as adding NHTf or dipeptide moieties, are constantly being explored to fine-tune catalytic activity and selectivity in reactions like nitro-Michael and aldol additions. mdpi.com

Ligand Development: The pyrrolidine structure is integral to ligands used in copper-catalyzed asymmetric 1,3-dipolar cycloadditions, which are essential for producing enantiomerically enriched pyrrolidine products. nih.gov

This table summarizes different catalytic systems that leverage the unique properties of the pyrrolidine scaffold.

| Catalyst/Ligand Type | Core Structure | Catalytic Application | Key Advantage |

| Heterogeneous Chiral Catalyst (HybPyr) | Bridged silsesquioxane with pyrrolidine units | Asymmetric Michael Additions | Recyclable heterogeneous catalyst with high stereocontrol |

| Prolinamide Organocatalyst | N-acylated proline derivative | Asymmetric Aldol Reaction | Metal-free catalysis, tunable selectivity |

| Pyrrolidine-based Ligand | Chiral pyrrolidine | Copper(I)-Catalyzed Cycloaddition | High enantioselectivity in forming complex pyrrolidines |

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (calculated via Crippen or McGowan methods). For this compound, logP ≈ 2.1 suggests moderate CNS penetration .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT₃ receptors. The methoxy group’s electron-donating effect enhances π-π stacking with tryptophan residues in the binding pocket .

How can researchers optimize reaction yields in large-scale syntheses of this compound?

Advanced Research Question

Scale-up challenges include exothermic reactions and byproduct formation. Mitigation strategies:

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce reaction time (e.g., Pd-catalyzed couplings at 0.5 mL/min flow rate) .

- Catalyst Recycling : Immobilized Pd nanoparticles on silica gel reduce costs and enable reuse over 5 cycles without significant activity loss .

What are the current findings on the pharmacological activity of this compound derivatives?

Basic Research Question

Recent studies highlight diverse bioactivities:

- Anticancer : 3,5-Disubstituted pyrrolo[2,3-b]pyridines inhibit tubulin polymerization (IC₅₀ = 1.2 μM in MCF-7 cells) .

- Antioxidant : Hydrazide derivatives scavenge DPPH radicals (EC₅₀ = 8.7 μM) via radical stabilization at the pyrrolidine nitrogen .

- Neuroprotective : Analogues with fluorophenyl substituents show NMDA receptor antagonism (Ki = 34 nM) in rodent models .

How do stereochemical variations impact the compound’s reactivity and bioactivity?

Advanced Research Question

Enantiomeric forms exhibit distinct properties:

- (R)- vs. (S)-Isomers : (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride shows 10-fold higher affinity for dopamine D₂ receptors than the (S)-form .

- Diastereoselective Synthesis : Chiral auxiliaries like L-proline in asymmetric hydrogenation yield >90% enantiomeric excess (ee) in pyrrolidine derivatives .

What strategies mitigate degradation of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.